molecular formula C12H17NO6 B3101261 Butanedioic acid, 1-(1,1-dimethylethyl) 4-(2,5-dioxo-1-pyrrolidinyl) ester CAS No. 138833-93-9

Butanedioic acid, 1-(1,1-dimethylethyl) 4-(2,5-dioxo-1-pyrrolidinyl) ester

Cat. No.: B3101261
CAS No.: 138833-93-9
M. Wt: 271.27 g/mol
InChI Key: DOTAGWXKRBSNHD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanedioic acid, 1-(1,1-dimethylethyl) 4-(2,5-dioxo-1-pyrrolidinyl) ester typically involves the reaction of 4-(tert-butoxy)-4-oxobutanoic acid with N-hydroxysuccinimide in the presence of a coupling agent such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like DIPEA (N,N-diisopropylethylamine). The reaction is carried out in a solvent such as dichloromethane under an inert atmosphere at room temperature for several hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis route mentioned above can be scaled up for industrial purposes with appropriate modifications to reaction conditions and equipment to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

Butanedioic acid, 1-(1,1-dimethylethyl) 4-(2,5-dioxo-1-pyrrolidinyl) ester can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) at elevated temperatures.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Reducing agents like LiAlH4 in anhydrous solvents such as ether.

Major Products Formed

    Hydrolysis: Butanedioic acid and tert-butyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: Corresponding alcohol derivatives.

Scientific Research Applications

Butanedioic acid, 1-(1,1-dimethylethyl) 4-(2,5-dioxo-1-pyrrolidinyl) ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the preparation of biologically active molecules and as a reagent in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Butanedioic acid, 1-(1,1-dimethylethyl) 4-(2,5-dioxo-1-pyrrolidinyl) ester depends on its specific applicationIts molecular structure allows it to participate in esterification, hydrolysis, and other organic reactions, making it a versatile reagent in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

    Butanedioic acid, 2-methyl-, 1-(1,1-dimethylethyl) ester: Similar in structure but with a methyl group substitution.

    Butanedioic acid, 2-(3-methylbutyl)-, 4-(1,1-dimethylethyl) ester: Contains a different alkyl group substitution

Uniqueness

Butanedioic acid, 1-(1,1-dimethylethyl) 4-(2,5-dioxo-1-pyrrolidinyl) ester is unique due to its specific ester and pyrrolidinyl functional groups, which confer distinct reactivity and properties. This makes it particularly useful in the synthesis of complex organic molecules and in applications requiring precise chemical modifications .

Properties

IUPAC Name

1-O-tert-butyl 4-O-(2,5-dioxopyrrolidin-1-yl) butanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO6/c1-12(2,3)18-10(16)6-7-11(17)19-13-8(14)4-5-9(13)15/h4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOTAGWXKRBSNHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(=O)ON1C(=O)CCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Referring to Scheme 4, to a solution of 1.74 g (10 mmol) of tert-butyl hydrogen succinate (Buchi, G.; Roberts, C. J. Org Chem., 33:460, 1968) and 1.15 g (10 mmol) of N-hydroxy-succinimide in anhydrous tetrahydrofuran (20 ml) was added 2.06 g (10 mmol) of 1,3-dicyclohexylcarbodiimide. After stirring at room temperature overnight, the reaction was filtered to remove the dicyclohexylurea by-product. The filtrate was concentrated in vacuo to give a residue. Chromatography on silica gel using ethyl acetate-hexane (1:1), provided 2.3 g (84% yield) of tert-butyl succinimidyl succinate (4a) as a white solid. TLC: Rf 0.50 (ethyl acetate-hexane 1:1); NMR (d6 -DMSO) a 1.39(s, 9H), 2.56(m, 2H), 2.80(bs, 4H), 2.86 (m, 2H).
Quantity
1.74 g
Type
reactant
Reaction Step One
Quantity
1.15 g
Type
reactant
Reaction Step Two
Quantity
2.06 g
Type
reactant
Reaction Step Three
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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